REACTION_CXSMILES
|
[C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[CH:8]=1)(=[O:3])[CH3:2].[F:13][C:14]([F:27])([F:26])[C:15]([F:25])([F:24])[C:16]([F:23])([F:22])[C:17](OCC)=[O:18]>>[O:5]1[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[CH:8]=[C:4]1[C:1](=[O:3])[CH2:2][C:17](=[O:18])[C:16]([F:22])([F:23])[C:15]([F:24])([F:25])[C:14]([F:27])([F:26])[F:13]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1OC2=C(C1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(=O)OCC)(F)F)(F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The compound was synthesized
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from petroleum ether
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Name
|
|
Type
|
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C(CC(C(C(C(F)(F)F)(F)F)(F)F)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |